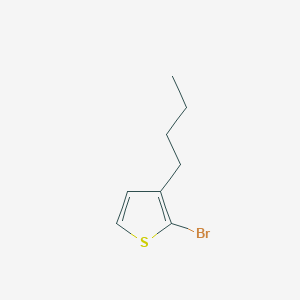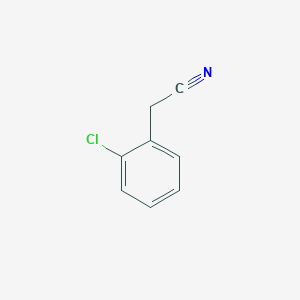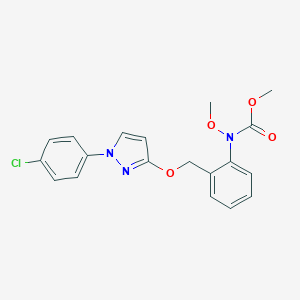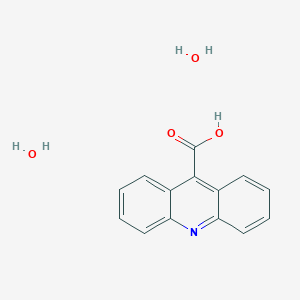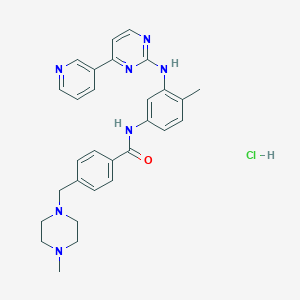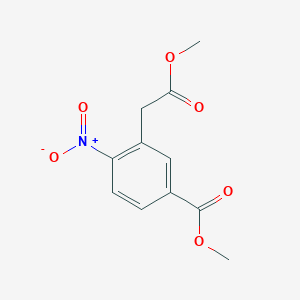![molecular formula C18H20O5 B128500 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- CAS No. 145068-46-8](/img/structure/B128500.png)
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-, also known as 2C-H, is a synthetic psychoactive substance that belongs to the phenethylamine class. It was first synthesized in the 1970s and has been used recreationally as a hallucinogen. However,
Mécanisme D'action
The mechanism of action of 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- involves its binding to the 5-HT2A receptor, which leads to an increase in the release of serotonin and other neurotransmitters. This results in altered perception, mood, and cognition.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- can induce hallucinations, altered perception, and changes in mood and cognition. It has also been found to increase heart rate and blood pressure, as well as cause nausea and vomiting.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows for more precise studies on the effects of serotonin on the central nervous system. However, its recreational use and legal status may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-. One area of interest is its potential therapeutic use in treating psychiatric disorders such as depression and anxiety. Additionally, further studies on its mechanism of action and effects on the brain could lead to a better understanding of the role of serotonin in mental health. Finally, research on the synthesis and modification of 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- could lead to the development of new psychoactive substances with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- involves the reaction of 2,3-dimethoxyphenylacetonitrile with nitroethane in the presence of ammonium acetate, followed by reduction with lithium aluminum hydride. This method was first described by Alexander Shulgin in his book, PiHKAL: A Chemical Love Story.
Applications De Recherche Scientifique
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition.
Propriétés
Numéro CAS |
145068-46-8 |
|---|---|
Nom du produit |
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- |
Formule moléculaire |
C18H20O5 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
3-[2-(2,3-dimethoxyphenyl)-5-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C18H20O5/c1-21-13-8-9-14(12(11-13)7-10-17(19)20)15-5-4-6-16(22-2)18(15)23-3/h4-6,8-9,11H,7,10H2,1-3H3,(H,19,20) |
Clé InChI |
HLKSQJLPIJKAGU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=C(C(=CC=C2)OC)OC)CCC(=O)O |
SMILES canonique |
COC1=CC(=C(C=C1)C2=C(C(=CC=C2)OC)OC)CCC(=O)O |
Synonymes |
3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



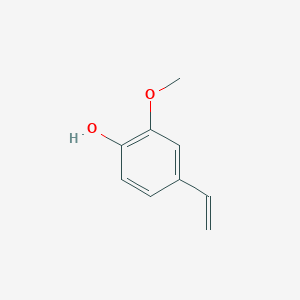
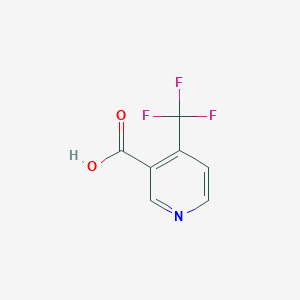
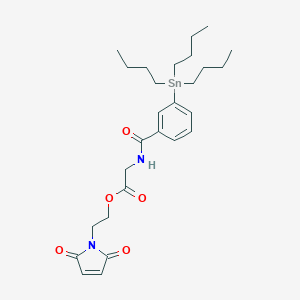
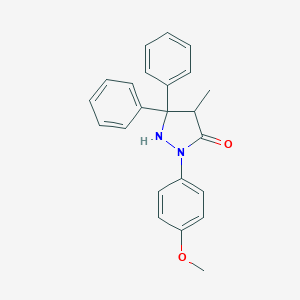
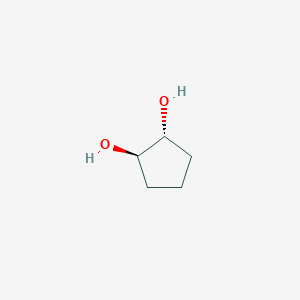
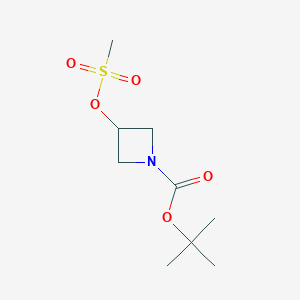
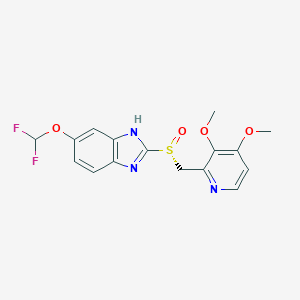
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)
